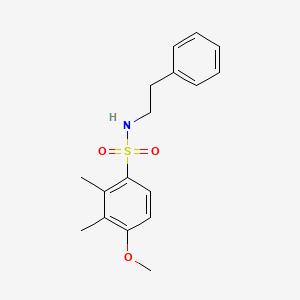

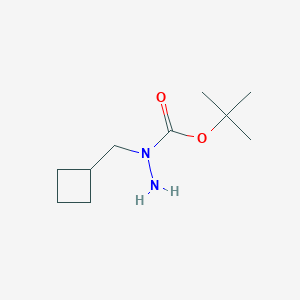

![molecular formula C17H11Cl3N2OS B2506017 4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone CAS No. 866038-77-9](/img/structure/B2506017.png)

4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone is a derivative of pyridazinone, a class of compounds known for their wide spectrum of biological activities. Pyridazinones have been extensively studied due to their potential applications in medicinal chemistry, particularly as anticancer, antiangiogenic, and antioxidant agents .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the use of various chemical treatments and enzymatic processes. For instance, a hypothetical intermediate of microbial degradation of pyrazon, which is structurally related to the compound , was prepared through enzymatic and chemical treatment . In another study, a series of new pyridazinone derivatives were synthesized and characterized by spectral techniques, indicating the versatility of the pyridazinone scaffold in generating diverse compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be complex, with various substituents influencing their geometry and interactions. For example, in one derivative, the chlorophenyl and pyridazinone rings were almost perpendicular, while the phenyl ring of the styryl group was coplanar with the pyridazinone ring . Such structural features can be crucial for the biological activity and interactions of these molecules with biological targets.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including stereoselective oxidation. A study demonstrated the oxidation of a 2-(4-chlorophenyl) pyridazinone derivative to sulfoxides using different oxidants, yielding different isomers based on the conditions used . These reactions can be used to modify the chemical properties of the compounds for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. For instance, vibrational spectral analysis using FT-IR and FT-Raman spectroscopy can provide insights into the equilibrium geometry and vibrational wave numbers of these compounds . Additionally, chromatographic techniques have been developed for the separation and quantitative determination of pyridazinone derivatives, which is essential for assessing the purity and concentration of these compounds in technical products .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

- Pyridazinone derivatives have been synthesized for various scientific applications. For instance, the reaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents resulted in the formation of pyridazin-3(2H)-one derivatives, a related compound to the one (Kosolapova et al., 2013). Moreover, reactions involving 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and antipyrin led to the synthesis of butanoic acid and subsequent pyridazinone derivatives (Sayed et al., 2003).

Biological and Pharmacological Research

- Pyridazinone derivatives are recognized for their versatile biological activities. For example, a series of 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives demonstrated inhibitory effects on the viability of various human cancer cell lines. Some derivatives were potent antiangiogenic agents against specific cytokines involved in tumor progression. Additionally, these compounds exhibited antioxidant activities (Kamble et al., 2015).

Material Science and Chemical Properties

- Pyridazinone-based polymers were synthesized for material science applications. Soluble pyridazinone- or pyridazine-containing poly(arylene ether)s were prepared by polycondensation reactions. These polymers exhibited high glass-transition temperatures and thermal stability, making them suitable for various industrial applications (Xu et al., 2006).

Propiedades

IUPAC Name |

4-chloro-2-(3,4-dichlorophenyl)-5-(4-methylphenyl)sulfanylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N2OS/c1-10-2-5-12(6-3-10)24-15-9-21-22(17(23)16(15)20)11-4-7-13(18)14(19)8-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIBJPYLJRDHQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C(=O)N(N=C2)C3=CC(=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

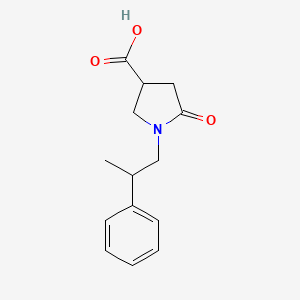

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505936.png)

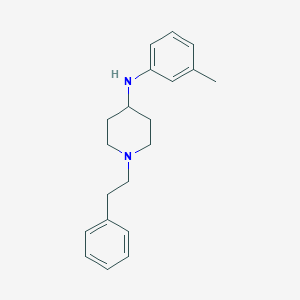

![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2505937.png)

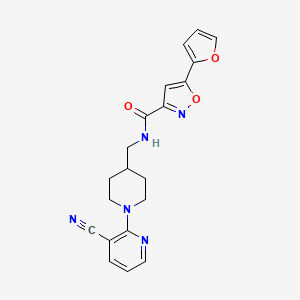

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2505940.png)

![N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2505947.png)

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]but-2-enamide](/img/structure/B2505951.png)

![3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505952.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)